YK11
Overview
Description
YK11: It is a gene-selective partial agonist of the androgen receptor and does not induce the physical interaction between the N-terminal domain and ligand-binding domain, which is required for full transactivation of the androgen receptor . This compound has anabolic activity in vitro in C2C12 myoblasts and shows greater potency than dihydrotestosterone in this regard .
Mechanism of Action
Target of Action
YK11 primarily targets androgen receptors in muscle tissue. These receptors play a crucial role in muscle growth and development. Unlike traditional SARMs, this compound has a steroidal backbone, but it still selectively activates the androgen receptor .
Mode of Action
Once this compound binds to the androgen receptors, it exerts tissue-selective anabolic activity. It acts as a partial agonist, similar to dihydrotestosterone (DHT). This interaction initiates a cascade of biochemical events that ultimately lead to increased protein synthesis and muscle growth .
Biochemical Pathways
This compound’s effects are mediated through androgen receptor activation and its induction of Follistatin expression. Follistatin is a protein that inhibits myostatin, a natural barrier to muscle growth. By increasing Follistatin levels, this compound removes this limitation and promotes muscle development .
Pharmacokinetics
Temporary natural testosterone suppression is a common side effect .
Result of Action
The molecular and cellular effects of this compound include enhanced protein synthesis, increased muscle mass, and potentially improved bone formation. Users often report substantial gains in muscle size and strength .
Action Environment
Environmental factors can influence this compound’s efficacy and stability. Researchers and bodybuilders alike are still uncovering the full scope of this compound’s potential applications .
Biochemical Analysis
Biochemical Properties
YK11 plays a crucial role in biochemical reactions by interacting with androgen receptors in muscle tissue. It binds to these receptors and initiates a cascade of biochemical events that lead to increased protein synthesis and muscle growth. Additionally, this compound functions as a myostatin inhibitor. Myostatin is a protein that acts as a negative regulator of muscle growth. By inhibiting myostatin, this compound removes one of the body’s natural barriers to muscle growth, allowing for potentially greater gains in muscle size and strength .
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances muscle cell proliferation and differentiation, leading to increased muscle mass. This compound also affects cell signaling pathways, particularly those involved in muscle growth and development. It has been shown to upregulate the expression of genes associated with muscle hypertrophy and downregulate genes that inhibit muscle growth. Furthermore, this compound impacts cellular metabolism by increasing the uptake of nutrients and enhancing protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to androgen receptors in muscle tissue. This binding triggers a series of intracellular signaling pathways that promote muscle growth. This compound also inhibits myostatin, a protein that limits muscle growth, by binding to it and preventing its activity. This dual action of this compound as both a SARM and a myostatin inhibitor sets it apart from other compounds in its class. Additionally, this compound has been shown to influence gene expression, leading to increased production of proteins involved in muscle growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound promotes rapid muscle growth and increased protein synthesis. Its stability and degradation over time can affect its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained muscle growth, but the compound’s stability and potential degradation products need to be carefully monitored to ensure consistent results. Long-term effects on cellular function, such as changes in gene expression and protein synthesis, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes muscle growth and enhances strength without significant adverse effects. At higher doses, this compound can lead to toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where a certain dosage is required to achieve the desired muscle growth, but exceeding this threshold can result in adverse effects. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to muscle growth and development. It interacts with enzymes and cofactors that regulate protein synthesis and degradation. This compound has been shown to increase metabolic flux towards muscle protein synthesis, leading to enhanced muscle growth. Additionally, this compound affects metabolite levels, such as amino acids and nucleotides, which are essential for muscle cell proliferation and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into muscle cells, where it exerts its effects. This compound’s localization and accumulation within muscle tissue are crucial for its efficacy. Studies have shown that this compound is preferentially taken up by muscle cells, leading to targeted muscle growth and minimal effects on other tissues .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus of muscle cells, where it interacts with androgen receptors and other biomolecules. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective action. The compound’s localization within muscle cells is essential for its ability to promote muscle growth and inhibit myostatin activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: YK11 is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and esterification.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the spiro-orthoester structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques. The goal is to produce this compound in large quantities with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: YK11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon are used to facilitate specific reactions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Scientific Research Applications
YK11 has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of selective androgen receptor modulators.
Biology: It is used to investigate the role of androgen receptors in muscle differentiation and growth.
Medicine: this compound is being studied for its potential use in treating muscle wasting conditions and osteoporosis.
Comparison with Similar Compounds
LGD-4033: Another selective androgen receptor modulator known for its muscle-building properties.
RAD-140: A selective androgen receptor modulator with similar anabolic effects.
Ostarine (MK-2866): A non-steroidal selective androgen receptor modulator used for muscle growth and bone health.
Uniqueness of YK11: this compound is unique due to its dual activity as a selective androgen receptor modulator and a myostatin inhibitor. This dual mechanism allows for more significant muscle growth compared to other selective androgen receptor modulators. Additionally, this compound has a steroidal structure, which distinguishes it from non-steroidal selective androgen receptor modulators .
Properties
IUPAC Name |
methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.